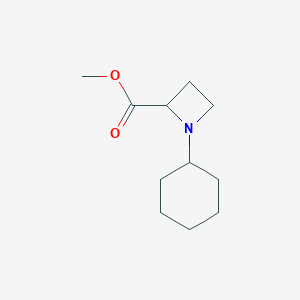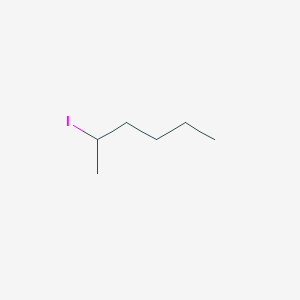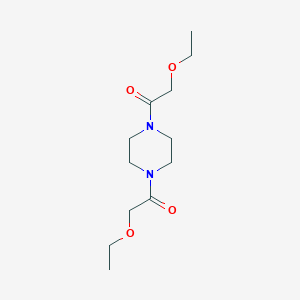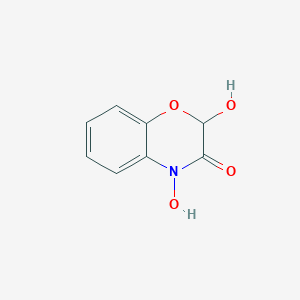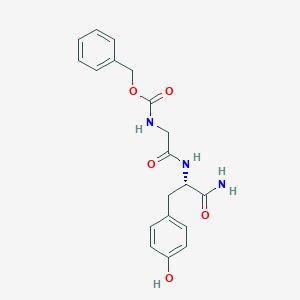
Z-Gly-tyr-NH2
描述
科学研究应用
Z-Gly-tyr-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays
作用机制
Target of Action
Z-Gly-tyr-NH2, also known as Gly-Tyr-NH2, is a dipeptide that has been studied for its effects on various cellular targets. Similar peptides have been shown to interact with receptors such as the luteinizing hormone (lh) receptors on luteal cells .
Mode of Action
For instance, Gly-Tyr-NH2 and Gly-Tyr-Lys were found to inhibit steroidogenesis, the process of steroid hormone production, in rat luteal cells . This inhibition occurred at the step of gonadotropin-stimulated cyclic adenosine monophosphate (cAMP) formation .
Biochemical Pathways
This compound appears to affect the cAMP pathway, which plays a crucial role in the transduction of signals in cells . By inhibiting cAMP formation, this compound may disrupt the normal signaling processes within the cell, leading to a decrease in steroidogenesis .
Result of Action
The primary result of this compound’s action is the inhibition of steroidogenesis in luteal cells . This could potentially lead to a decrease in the production of steroid hormones, which play various roles in the body, including the regulation of inflammation, immune function, and various metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-tyr-NH2 typically involves the use of protecting groups to prevent unwanted reactions at specific functional groups. The most common protecting group used is the benzyloxycarbonyl (Z) group. The synthesis begins with the protection of the amino group of glycine using the Z group, followed by coupling with tyrosine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The final step involves the removal of the protecting groups under mild conditions to yield the desired dipeptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification .
化学反应分析
Types of Reactions: Z-Gly-tyr-NH2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Gly-Tyr-NH2: A simpler dipeptide with similar structural features but lacking the benzyloxycarbonyl group.
Tyr-Gly-NH2: Another dipeptide with reversed amino acid sequence.
Z-Gly-Phe-NH2: A dipeptide with phenylalanine instead of tyrosine .
Uniqueness: Z-Gly-tyr-NH2 is unique due to the presence of the benzyloxycarbonyl protecting group, which enhances its stability and allows for selective modifications. This makes it a valuable tool in peptide synthesis and modification studies .
属性
IUPAC Name |
benzyl N-[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXAAJFIOIYGD-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does megateriopeptidase cleave the dipeptide Z-Gly-Tyr-NH2?
A: The research indicates that megateriopeptidase exhibits a preference for cleaving peptide bonds where the amino group participating in the bond belongs to a hydrophobic amino acid like phenylalanine or leucine []. While tyrosine is also considered an aromatic amino acid, the study found that this compound, along with Z-Gly-Trp-(NH2) and Z-Gly-Met(NH2), was not cleaved by megateriopeptidase under the experimental conditions []. This suggests that the enzyme's preference for hydrophobic residues is not universal among all hydrophobic amino acids and that other factors might influence substrate recognition and cleavage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


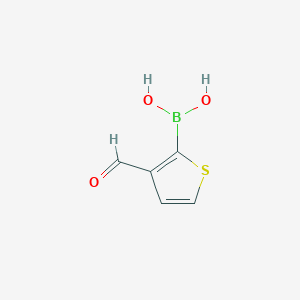
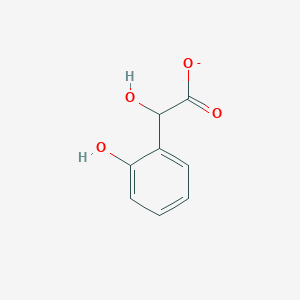
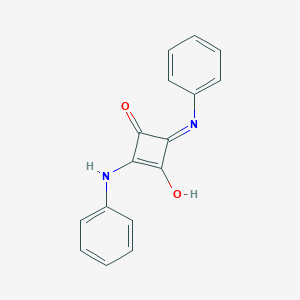

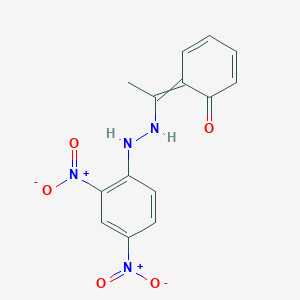


![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)


